(1S)-3-oxocyclopentane-1-carbonitrile
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Overview
Description
(1S)-3-oxocyclopentane-1-carbonitrile is an organic compound with a molecular formula of C6H7NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-3-oxocyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a nitrile-substituted cyclopentane derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1S)-3-oxocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(1S)-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions or as a building block for biologically active compounds.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-3-oxocyclopentane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclopentanone: A structurally similar compound with a ketone group instead of a nitrile group.
Cyclopentane-1-carbonitrile: Similar to (1S)-3-oxocyclopentane-1-carbonitrile but lacks the ketone group.
Properties
IUPAC Name |
(1S)-3-oxocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDDBRGASHENKL-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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